C9H13N3O5S2

Description

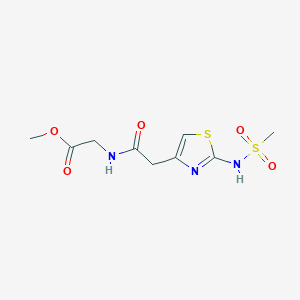

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O5S2 |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

methyl 2-[[2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]acetyl]amino]acetate |

InChI |

InChI=1S/C9H13N3O5S2/c1-17-8(14)4-10-7(13)3-6-5-18-9(11-6)12-19(2,15)16/h5H,3-4H2,1-2H3,(H,10,13)(H,11,12) |

InChI Key |

SFHONXDNMLVNBO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC(=O)CC1=CSC(=N1)NS(=O)(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Pyridine Sulfonamide Derivative C9h13n3o5s2

Exploration of Novel Synthetic Pathways and Strategies for C9H13N3O5S2

The synthesis of this compound, a substituted thiazole (B1198619) derivative, can be approached through various modern synthetic strategies. The construction of the core thiazole ring is a critical step, which can be achieved through established methods like the Hantzsch thiazole synthesis or more contemporary, metal-catalyzed approaches.

Retrosynthetic Analysis and Key Intermediate Synthesis

A plausible retrosynthetic analysis for Methyl 2-[[2-[2-(Methanesulfonamido)-1,3-Thiazol-4-yl]Acetyl]Amino]Acetate (Structure 1) is outlined below. The primary disconnections are made at the amide and sulfonamide bonds, which are common and reliable bond-forming reactions in organic synthesis.

Retrosynthetic Pathway:

The target molecule 1 can be disconnected at the amide bond to yield 2-(2-(methanesulfonamido)thiazol-4-yl)acetic acid (2 ) and methyl 2-aminoacetate (3 ). The acetic acid derivative 2 can be further simplified by disconnecting the C-C bond between the thiazole ring and the acetic acid side chain, leading to a 4-halothiazole intermediate such as 4-bromomethyl-2-(methanesulfonamido)thiazole (4 ). Alternatively, a disconnection at the sulfonamide bond of intermediate 2 would lead to 2-aminothiazol-4-yl)acetic acid (5 ) and methanesulfonyl chloride (6 ). Intermediate 5 can be synthesized from a protected 2-aminothiazole (B372263) derivative.

A key step in this strategy is the formation of the substituted thiazole ring. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thiourea (B124793) or thioamide, is a classic and effective method. rsc.org In this context, a key intermediate would be a derivative of 2-aminothiazole.

Key Intermediate Synthesis:

The synthesis of the 2-aminothiazole core can be achieved through various methods. One common approach involves the reaction of a thiourea with an α-halocarbonyl compound. For the synthesis of intermediates like 5 , a suitable starting point would be the reaction of thiourea with ethyl 4-chloroacetoacetate to yield ethyl 2-aminothiazole-4-acetate.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

The final steps in the synthesis of this compound, typically involving amide bond formation and sulfonylation, are critical for achieving high yield and purity.

Amide Bond Formation: The coupling of the carboxylic acid intermediate 2 with the amino ester 3 can be optimized by screening various coupling reagents and reaction conditions.

| Coupling Reagent | Solvent | Temperature (°C) | Base | Additive | Yield (%) |

| DCC/DMAP | DCM | 0 to RT | - | - | Moderate |

| EDC/HOBt | DMF | 0 to RT | DIPEA | - | High |

| HATU | DMF | RT | DIPEA | - | Very High |

| PyBOP | MeCN | RT | DIPEA | - | High |

This table presents a hypothetical optimization of the amide coupling reaction based on common peptide coupling reagents. The actual yields would need to be determined experimentally.

Sulfonylation: The formation of the sulfonamide bond by reacting an amino-thiazole precursor with methanesulfonyl chloride is another key step. Optimization of this reaction often involves controlling the temperature and the choice of base to scavenge the HCl byproduct.

| Base | Solvent | Temperature (°C) | Yield (%) |

| Pyridine | DCM | 0 to RT | Good |

| Triethylamine | DCM | 0 to RT | Good |

| NaHCO3 (aq) | Biphasic | RT | Moderate |

This table illustrates a hypothetical optimization for the sulfonylation reaction. The choice of base and solvent system can significantly impact the reaction's efficiency and ease of purification.

Direct C-2 acylation of thiazoles has also been reported as a metal- and solvent-free method, which could be an alternative pathway to explore for enhanced efficiency. thieme-connect.com

Stereoselective Synthesis Approaches for Chiral Centers within this compound

The structure of Methyl 2-[[2-[2-(Methanesulfonamido)-1,3-Thiazol-4-yl]Acetyl]Amino]Acetate does not inherently contain chiral centers. However, if any of the starting materials or reagents used in the synthesis were chiral, or if the synthesis was designed to introduce chirality, stereoselective methods would be crucial. For instance, if a chiral amino acid other than glycine (B1666218) were used, the resulting product would be chiral.

In the broader context of synthesizing thiazole-containing molecules, stereoselective synthesis is of great importance, particularly for compounds with biological activity. thieme-connect.comnih.gov Palladium-catalyzed hydroarylation reactions have been developed for the regio- and stereoselective synthesis of thiazole-containing triarylethylenes. nih.govresearchgate.net For chiral thiazole derivatives, synthetic strategies often rely on the use of chiral auxiliaries or stereoselective catalysts. orgsyn.org

Green Chemistry Principles Applied to the Synthesis of this compound Analogues

Applying green chemistry principles to the synthesis of this compound and its analogues can significantly reduce the environmental impact of the process. Key areas of focus include the use of greener solvents, catalysts, and reaction conditions.

Several green synthetic routes for thiazole derivatives have been reported, which can be adapted for the synthesis of the target molecule's core structure. researchgate.netresearchgate.net These methods often employ:

Microwave-assisted synthesis: This technique can accelerate reaction rates, often leading to higher yields in shorter reaction times and under solvent-free conditions. iosrjournals.org

Ultrasound-mediated synthesis: Sonication can enhance reaction rates and yields, providing a more energy-efficient alternative to conventional heating.

Green solvents: The use of water, polyethylene (B3416737) glycol (PEG), or ionic liquids as reaction media can replace hazardous organic solvents. researchgate.net

Reusable catalysts: Employing solid-supported catalysts, such as silica-supported tungstosilicic acid or NiFe2O4 nanoparticles, facilitates catalyst recovery and reuse, minimizing waste. researchgate.netacs.org

For the final amide and sulfonamide bond-forming steps, the use of water as a solvent for N-acylation reactions has been demonstrated to be an efficient and green approach. mdpi.com

Process Chemistry Considerations for Scalable Production of Research Quantities of this compound

The scalable production of this compound for research purposes requires careful consideration of process chemistry principles to ensure safety, efficiency, and reproducibility. hapila.de As this compound has been identified as a potential impurity in active pharmaceutical ingredients (APIs), its synthesis in controlled quantities is crucial for analytical and toxicological studies. symeres.com

Key considerations for scalable synthesis include:

Route Selection: Choosing a synthetic route that avoids hazardous reagents (e.g., highly toxic α-haloketones in the Hantzsch synthesis) and utilizes readily available, inexpensive starting materials is paramount. rsc.orgchemrxiv.org

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and concentration to maximize yield and minimize byproduct formation is essential. The use of continuous flow chemistry can offer significant advantages in terms of safety, heat transfer, and process control for exothermic or unstable reactions. beilstein-journals.org

Purification: Developing a robust and scalable purification method, such as crystallization or chromatography, is critical for obtaining the compound with the required purity.

Impurity Profiling: A thorough understanding and control of impurities generated during the synthesis are necessary, especially if the compound is intended for use as a reference standard. symeres.com

The synthesis of thiazole-containing macrocycles on a large scale has been successfully demonstrated using cysteine/nitrile condensation reactions, highlighting the feasibility of scaling up thiazole synthesis. thieme-connect.comthieme.de

Sophisticated Structural Elucidation and Confirmation Techniques for C9h13n3o5s2

High-Resolution Spectroscopic Characterization for Fine Structural Determination of C9H13N3O5S2

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is the cornerstone of modern structural elucidation. taylorandfrancis.com High-resolution techniques are particularly crucial as they provide the fine detail necessary to distinguish between closely related isomers and to precisely map the intricate bonding and spatial relationships within a molecule like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. msu.edujackwestin.com It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. msu.edulibretexts.org

For a compound with the formula this compound, ¹H NMR would reveal the number of different proton environments and their integrations (relative numbers of protons). The chemical shift (δ) of each signal would provide clues about the electronic environment; for instance, protons attached to carbons adjacent to electronegative atoms (like oxygen or nitrogen) would appear at a lower field (higher ppm value). libretexts.org Spin-spin coupling patterns (e.g., doublets, triplets) would reveal which protons are adjacent to one another, helping to piece together molecular fragments. jackwestin.com

¹³C NMR spectroscopy complements the proton data, showing a signal for each structurally distinct carbon atom. msu.edu The dispersion of signals is much wider than in ¹H NMR, often allowing every unique carbon to be resolved. msu.edu Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

To assemble the full structure, two-dimensional (2D) NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, definitively identifying neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached.

Should this compound possess chiral centers, NOESY (Nuclear Overhauser Effect Spectroscopy) could be used to determine the relative stereochemistry by identifying protons that are close in space, regardless of their bonding connectivity.

| Hypothetical ¹³C Shift (δ, ppm) | Hypothetical ¹H Shift (δ, ppm) | Multiplicity & Integration | 2D NMR Correlations (COSY, HMBC) | Structural Fragment Indication |

|---|---|---|---|---|

| 172.5 | - | - | HMBC to protons at 4.5 ppm, 2.1 ppm | Carboxylic acid or Amide Carbonyl (C=O) |

| 53.0 | 4.5 | Doublet of doublets (1H) | COSY to 3.2 ppm, 3.4 ppm; HMBC to 172.5 ppm | α-Carbon to a carbonyl and heteroatom |

| 35.5 | 3.2, 3.4 | Multiplets (2H) | COSY to 4.5 ppm | Methylene (CH₂) group adjacent to a stereocenter |

| 23.0 | 2.1 | Singlet (3H) | HMBC to 172.5 ppm | Methyl (CH₃) group of an acetyl moiety |

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z). nih.govlongdom.org This technique is fundamental for confirming the molecular formula of an unknown compound. nih.gov For this compound, the theoretical exact mass is 323.0273 Da. An HRMS instrument, such as an Orbitrap or FT-ICR, would measure the m/z to within a few parts per million (ppm) of this value, providing strong confidence in the assigned molecular formula. nih.govthermofisher.com

Beyond formula confirmation, tandem mass spectrometry (MS/MS) provides structural clues through controlled fragmentation of the parent ion. nih.gov The resulting fragment ions correspond to stable substructures of the molecule. Analyzing the mass losses between the parent ion and the fragment ions allows for the identification of functional groups and the deduction of molecular connectivity. For example, the loss of 43 Da might suggest the cleavage of an acetyl group (CH₃CO).

| Observed m/z | Proposed Fragment Formula | Mass Loss (Da) | Possible Neutral Loss/Substructure |

|---|---|---|---|

| 324.0346 | [C9H14N3O5S2]⁺ | - | Protonated Molecular Ion [M+H]⁺ |

| 282.0245 | [C7H12N3O4S2]⁺ | 42.0101 | Loss of ketene (B1206846) (CH₂=C=O) from an N-acetyl group |

| 278.0451 | [C9H12N3O3S2]⁺ | 45.9895 | Loss of formic acid (HCOOH), possibly from a carboxyl group |

| 162.0128 | [C5H8NO3S]⁺ | 162.0218 | Fragment corresponding to N-acetylcysteine |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrations of molecular bonds. These techniques are excellent for identifying the functional groups present in a molecule, as specific bonds (e.g., C=O, N-H, S=O) absorb energy at characteristic frequencies. thermofisher.commdpi.com

FTIR and Raman are often complementary. mdpi.comspectroscopyonline.com FTIR spectroscopy measures the absorption of infrared light and is particularly sensitive to polar bonds like carbonyls (C=O) and amines (N-H). mdpi.com Raman spectroscopy measures the inelastic scattering of laser light and is more sensitive to non-polar, symmetric bonds (e.g., C-S, S-S, C=C). thermofisher.commdpi.com For this compound, the presence of N₃O₅S₂ suggests functional groups such as amides, carboxylic acids, sulfoxides, or sulfonamides, all of which would produce characteristic signals in the vibrational spectra. koreascience.kr

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Technique (FTIR/Raman) |

|---|---|---|---|

| 3300-3500 | N-H stretch | Amine, Amide | FTIR |

| 2800-3000 | C-H stretch | Aliphatic | FTIR, Raman |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | FTIR |

| 1680-1750 | C=O stretch | Carboxylic Acid, Amide (Amide I) | FTIR, Raman |

| 1515-1570 | N-H bend | Amide (Amide II) | FTIR |

| 1050-1350 | S=O stretch | Sulfoxide, Sulfone, Sulfonamide | FTIR |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination of this compound (if applicable)

When a compound can be grown as a high-quality single crystal, X-ray crystallography provides the most definitive and unambiguous structural information. nih.govlibretexts.org The technique involves directing X-rays at a crystal and analyzing the resulting diffraction pattern. nih.gov This pattern is used to calculate an electron density map of the molecule, from which the precise position of every atom (excluding hydrogens) can be determined, yielding exact bond lengths, bond angles, and the absolute stereochemistry. nih.govmdpi.com

For a complex molecule like this compound, a crystal structure would confirm the connectivity deduced from NMR and MS, and it would unequivocally establish the three-dimensional arrangement and absolute configuration of all chiral centers. mdpi.commemtein.com This method is considered the "gold standard" for structure proof, although its applicability is entirely dependent on the ability to produce suitable crystals. nih.gov

Chiroptical Methods (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment of this compound

For chiral molecules that cannot be crystallized, or to confirm the absolute configuration in solution, chiroptical methods are invaluable. mdpi.com These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. scielo.brmdpi.com

Electronic Circular Dichroism (ECD) is a prominent chiroptical technique that measures the difference in absorption of left and right circularly polarized UV-Vis light by a chiral molecule. The resulting spectrum, with positive and negative bands, is a unique fingerprint of the molecule's absolute configuration. scielo.br Modern approaches involve comparing the experimentally measured ECD spectrum with theoretical spectra predicted using quantum chemical calculations for each possible enantiomer (e.g., R vs. S). scielo.brcas.cz A strong match between the experimental and one of the calculated spectra allows for a confident assignment of the absolute configuration of the molecule in solution. mdpi.comnih.gov This is a powerful method for finalizing the stereochemical details of a structure like this compound. mdpi.comscielo.br

Mechanistic and Molecular Interaction Studies of C9h13n3o5s2

Investigation of Molecular Binding Affinities and Kinetics of C9H13N3O5S2 in Model Systems

The biological function of S-Adenosyl-L-homocysteine is intrinsically linked to its ability to bind to the active sites of SAM-dependent methyltransferases. The affinity and kinetics of this binding are crucial determinants of its regulatory effects. Isothermal Titration Calorimetry (ITC) is a primary technique used to directly measure the thermodynamic parameters of these interactions, providing data on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). wikipedia.orgharvard.edumalvernpanalytical.com

Studies have quantified the binding affinity of SAH to various proteins. For instance, ITC measurements have determined the dissociation constant (Kd) of SAH with human SAMTOR, a key protein in mTORC1 signaling, to be 4.6 µM. nih.gov Similarly, fluorescence anisotropy has been used to measure the binding affinity of SAH-derived capture compounds to proteins like Catechol-O-methyltransferase (COMT) and SAH hydrolase (SAHH), yielding Kd values of 24.1 µM and 6.0 µM, respectively. nih.gov These binding affinities, typically in the low micromolar range, underscore the potent inhibitory nature of SAH. nih.gov

The kinetics of SAH binding reveal a dynamic interaction. In the case of the human SETD2 methyltransferase, cryo-EM studies suggest a transient binding mechanism between the enzyme, the nucleosome substrate, and the SAH product. nih.gov This transient interaction may facilitate the rapid release of the enzyme from its substrate, a process potentially necessary to match the rate of transcription elongation. nih.gov

| Protein Target | Organism | Method | Dissociation Constant (Kd) |

|---|---|---|---|

| SAMTOR | Homo sapiens | ITC | 4.6 µM |

| dSAMTOR | Drosophila melanogaster | ITC | 8.70 µM |

| Catechol-O-methyltransferase (COMT) | N/A | Fluorescence Anisotropy | 24.1 µM |

| S-Adenosyl-L-homocysteine hydrolase (SAHH) | N/A | Fluorescence Anisotropy | 6.0 µM |

Enzyme Modulation and Inhibition Mechanisms at the Molecular Level by this compound

S-Adenosyl-L-homocysteine is a powerful product inhibitor of virtually all SAM-dependent methyltransferase reactions. nih.govhealthmatters.io This inhibition is a critical feedback mechanism that regulates cellular methylation potential. healthmatters.io The accumulation of SAH, which can occur if its hydrolysis by SAHH is impaired, leads to widespread inhibition of methylation processes affecting DNA, RNA, proteins, and lipids. nih.govhealthmatters.io

At the molecular level, SAH functions as a competitive inhibitor by binding to the SAM-binding site on methyltransferase enzymes. healthmatters.ionih.gov Structurally, SAH is nearly identical to SAM, differing only by the replacement of the reactive methylsulfonium group in SAM with a neutral thioether. This structural similarity allows SAH to occupy the cofactor binding pocket, thereby preventing SAM from binding and donating its methyl group. wikipedia.org This competitive inhibition blocks the catalytic activity of the enzyme. wikipedia.org

The equilibrium of the SAHH-catalyzed reaction, which breaks SAH down into adenosine (B11128) and homocysteine, strongly favors the synthesis of SAH. healthmatters.io Consequently, elevated levels of homocysteine can drive the reverse reaction, leading to an increase in SAH concentration and subsequent inhibition of methyltransferases. healthmatters.io This demonstrates how SAH acts as a sensitive metabolic sensor, modulating the entirety of cellular methylation in response to the metabolic state of the methionine cycle. nih.gov

Structure-Activity Relationship (SAR) Theories Applied to this compound and its Analogues for Mechanistic Insights

The study of structure-activity relationships (SAR) for S-Adenosyl-L-homocysteine and its analogues provides deep insights into the molecular requirements for binding to and inhibiting methyltransferases and SAH hydrolase. Modifications to the three main components of the SAH molecule—the adenine (B156593) base, the ribose sugar, and the homocysteine side chain—have been extensively explored to develop more potent or specific inhibitors. scilit.comnih.govnih.gov

Research on flavivirus methyltransferase revealed that SAH itself is a surprisingly weak inhibitor, whereas the natural analogue Sinefungin, which differs by having an additional amine group on the side chain, is a much more potent inhibitor. plos.org This suggests that the additional electrostatic interactions provided by the amine group are critical for high-affinity binding in this specific enzyme class. plos.org

Systematic modifications of the SAH structure have yielded key SAR insights:

Homocysteine Moiety: Alterations to the amino acid portion can significantly impact activity. As seen with Sinefungin, adding a charged group can enhance binding. plos.org

Ribose Moiety: The sugar portion is critical for proper orientation in the active site. Studies on analogues with modifications to the sugar have shown that while some enzymes have strict specificity, others can tolerate changes. For example, S-3'-deoxyadenosyl-L-homocysteine showed strong inhibition of PNMT and COMT but not HMT or HIOMT, indicating differential requirements of the ribose hydroxyl groups among methyltransferases. scilit.com

Adenine Moiety: The adenine base is crucial for recognition. Non-adenosine analogues have been developed as potent inhibitors of SAH hydrolase, demonstrating that while the adenosine core is important, it can be replaced with other scaffolds that maintain key hydrogen bonding and hydrophobic interactions. nih.govnih.gov

These SAR studies are fundamental for designing targeted inhibitors, such as antiviral or immunosuppressive agents, by optimizing the molecular structure for high-affinity binding to a specific enzyme target while minimizing off-target effects. nih.govresearchgate.net

| Compound | Modification from SAH | Target Enzyme Class | Observed Activity |

|---|---|---|---|

| Sinefungin | Addition of an amino group to the homocysteine side chain | Flavivirus Methyltransferase | Significantly stronger binding and inhibition compared to SAH plos.org |

| S-3'-deoxyadenosyl-L-homocysteine | Removal of the 3'-hydroxyl group on the ribose ring | Catechol-O-methyltransferase (COMT) | Strong inhibition scilit.com |

| S-3'-deoxyadenosyl-L-homocysteine | Removal of the 3'-hydroxyl group on the ribose ring | Histamine N-methyltransferase (HMT) | No inhibition scilit.com |

| Compound 18a (Non-adenosine analog) | Replacement of adenosine with a novel scaffold | S-Adenosyl-L-homocysteine hydrolase | Potent inhibition (IC50 = 5.0 nM) nih.gov |

Computational Modeling of Molecular Docking and Dynamics for this compound Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for elucidating the interactions of S-Adenosyl-L-homocysteine at the atomic level. aboutscience.eunih.gov These techniques predict the binding pose of SAH within an enzyme's active site and analyze the stability and dynamics of the resulting complex. nih.govnih.gov

Molecular docking studies consistently place SAH in the same binding pocket as its precursor, SAM. aboutscience.eu These models reveal the specific non-covalent interactions that stabilize the SAH-enzyme complex. For example, docking of SAH into the Dengue virus NS5 methyltransferase showed key interactions, including:

Hydrogen Bonds: The ribose hydroxyl groups form hydrogen bonds with the side chains of conserved aspartate residues (e.g., Asp131), while the adenine moiety interacts with the protein backbone. researchgate.net

Salt Bridges: The carboxylate group of the homocysteine moiety forms a salt bridge with a conserved arginine residue (e.g., Arg228). acs.org

Hydrophobic Interactions: The adenine ring often engages in hydrophobic or stacking interactions with nearby aromatic residues. acs.org

Molecular dynamics simulations build upon these static docking poses to model the behavior of the SAH-protein complex over time. nih.gov These simulations can confirm the stability of the predicted binding mode and identify the flexibility of different parts of the SAH molecule and the surrounding protein residues. nih.gov For instance, MD simulations of SAH analogues bound to the Dengue methyltransferase demonstrated that stable interactions with active site residues were maintained throughout the simulation, validating the potential of the designed inhibitors. aboutscience.eu

| Target Protein | Ligand | Calculated Binding Energy (ΔGbinding) | Key Interacting Residues |

|---|---|---|---|

| Dengue Virus NS5 Methyltransferase | SAH | -10.43 kcal/mol | Asp131, Gly81, Cys82, Trp87 researchgate.net |

| Dengue Virus NS5 Methyltransferase | SAH-M331 (analogue) | -11.45 kcal/mol | Asp131, Gly81, Cys82, Trp87 researchgate.net |

| Dengue Virus NS5 Methyltransferase | SAH-M1356 (analogue) | -11.39 kcal/mol | Asp131, Gly81, Cys82, Trp87 researchgate.net |

Advanced Analytical Method Development for C9h13n3o5s2 Detection and Quantification

Development of High-Resolution Chromatographic Techniques for Trace Impurity Profiling of C9H13N3O5S2

The identification and quantification of trace impurities are critical for controlling the quality of drug substances. High-resolution chromatographic techniques are essential for separating the main compound, Aztreonam, from structurally similar impurities that may be present at very low concentrations. chromatographyonline.com

Ultra-High Performance Liquid Chromatography (UHPLC) Methodologies

UHPLC stands out for its enhanced resolution, sensitivity, and speed compared to conventional High-Performance Liquid Chromatography (HPLC). phenomenex.com By utilizing columns with sub-2 µm particles, UHPLC achieves sharper and narrower peaks, which is ideal for resolving trace impurities from the main Aztreonam peak. phenomenex.comlcms.cz This enhanced separation capability is crucial for detailed impurity profiling in pharmaceutical research and quality control. phenomenex.com

Developing a UHPLC method for impurity profiling involves a systematic approach. chromatographyonline.com Key steps include selecting a suitable column with appropriate selectivity, optimizing the mobile phase pH, and fine-tuning the organic modifier composition and gradient slope. chromatographyonline.comchromatographyonline.com For instance, a stability-indicating UPLC method was developed for the simultaneous analysis of multiple drugs, demonstrating the technique's power. phmethods.net The use of a dual-gradient UHPLC system combined with a charged aerosol detector (CAD) can further improve the quantification of unknown impurities by normalizing detector response across a gradient, which is a common challenge in trace analysis. lcms.cz

A typical UHPLC method for Aztreonam might use a C18 column with a gradient elution combining an acidic buffer and an organic solvent like acetonitrile. nih.govfrontiersin.org The optimization of parameters such as flow rate, temperature, and gradient profile is crucial for achieving baseline separation of all potential impurities. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. restek.com Aztreonam itself is a non-volatile molecule due to its polar functional groups (carboxylic acid, sulfonic acid, and amine groups). sigmaaldrich.com Therefore, direct analysis by GC-MS is not feasible. To make it amenable to GC analysis, a chemical derivatization step is required. sigmaaldrich.comjfda-online.com

Derivatization converts the polar, non-volatile Aztreonam into a more volatile and thermally stable derivative. sigmaaldrich.com Common derivatization techniques include silylation, acylation, or alkylation, which target the active hydrogens on the molecule. jfda-online.com For example, a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to create silyl (B83357) derivatives that are more stable and less sensitive to moisture. sigmaaldrich.com

Once derivatized, the compound can be introduced into the GC-MS system. The gas chromatograph separates the derivatized Aztreonam from other volatile components, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation pattern of the derivative. restek.comjfda-online.com This approach is particularly useful for identifying volatile impurities that might originate from the synthesis process or residual solvents. unr.edu.ar

Hyphenated Techniques for Enhanced Sensitivity and Selectivity of this compound Detection in Complex Matrices

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing Aztreonam in complex biological or environmental samples where high sensitivity and selectivity are paramount. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Sample Analysis

LC-MS/MS is a cornerstone technique for the quantitative analysis of drugs like Aztreonam in complex matrices such as human plasma. nih.govfrontiersin.orgfrontiersin.org This method combines the superior separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net

In a typical LC-MS/MS workflow, a sample such as plasma first undergoes a preparation step, often a simple protein precipitation with a solvent like methanol (B129727) or acetonitrile, to remove macromolecules. nih.govfudan.edu.cnnih.gov The resulting extract is injected into the LC system, where Aztreonam is separated from other sample components. The eluent from the LC column is then directed into the mass spectrometer. researchgate.net An electrospray ionization (ESI) source is commonly used to generate ions from the analyte molecules. acs.org The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of Aztreonam) is selected and fragmented, and a specific product ion is monitored for quantification. fudan.edu.cn This two-stage filtering process provides exceptional selectivity, minimizing interference from the complex sample matrix. acs.org

LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of Aztreonam along with other antibiotics in human plasma. nih.govfrontiersin.orgmdpi.com These methods demonstrate excellent linearity over a wide concentration range and achieve low limits of quantification (LLOQ), often in the low ng/mL range, making them suitable for therapeutic drug monitoring and pharmacokinetic studies. fudan.edu.cnmdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| LC Column | BEH C18 (2.1 × 100 mm, 1.7 µm) | nih.govfrontiersin.org |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile | nih.govfrontiersin.org |

| Flow Rate | 0.3 mL/min | nih.govfrontiersin.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | nih.govfrontiersin.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | fudan.edu.cn |

| Sample Preparation | Protein precipitation with methanol or acetonitrile | nih.govnih.gov |

Capillary Electrophoresis Coupled with Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another powerful hyphenated technique that combines the high separation efficiency of CE with the specificity of MS. wikipedia.org CE separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte, offering a different separation mechanism than LC. wikipedia.org This makes it particularly suitable for analyzing polar and charged compounds like Aztreonam. nih.gov

The coupling of CE to MS presents challenges, primarily in interfacing the two systems and ensuring a stable electrospray. wikipedia.org Sheath-flow and sheathless interfaces are common solutions. nih.gov In a sheath-flow interface, a "sheath liquid" is delivered coaxially around the CE capillary exit to establish a stable electrical connection for electrospray. nih.gov

CE-MS has proven valuable in various stages of pharmaceutical analysis, including the characterization of complex biologics and metabolomics studies. nih.govasiapharmaceutics.info For a compound like Aztreonam, CE-MS can offer high-resolution separation from its isomers and degradation products. asiapharmaceutics.info The technique's minimal sample consumption (nanoliter range) is a significant advantage when sample volume is limited. wikipedia.org

Method Validation Strategies for Analytical Robustness and Specificity in Research Applications

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. demarcheiso17025.com Method validation demonstrates that the analytical procedure is accurate, precise, specific, and robust. journalgrid.comtsijournals.com The International Council for Harmonisation (ICH) provides comprehensive guidelines (specifically ICH Q2(R2)) for validating analytical procedures. europa.eu

Validation encompasses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. tsijournals.com For impurity methods, this is often demonstrated by spiking the drug substance with known impurities and showing that they are well-separated from the main peak and each other. ijptjournal.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. ecronicon.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ijptjournal.com

Accuracy: The closeness of the test results obtained by the method to the true value. journalgrid.com It is often assessed using recovery studies by spiking a blank matrix with a known amount of the analyte. ijptjournal.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ijptjournal.comecronicon.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. phmethods.netijptjournal.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). journalgrid.com This provides an indication of its reliability during normal usage. researchgate.net

| Parameter | Typical Assessment | Common Acceptance Criterion | Reference |

|---|---|---|---|

| Accuracy | Recovery of spiked analyte (e.g., 3 concentrations, 3 replicates each) | Mean recovery of 80-120% (for assay) or 70-130% (for impurities) | nih.govfrontiersin.org |

| Precision (Repeatability & Intermediate) | RSD of replicate measurements (e.g., n=6) | RSD ≤ 15% (for bioanalysis), ≤ 2% (for drug substance assay) | fudan.edu.cnijptjournal.com |

| Linearity | Analysis of ≥ 5 concentrations, regression analysis | Correlation coefficient (r) > 0.99 | fudan.edu.cn |

| Specificity | Analysis of blank, spiked, and stressed samples | No interference at the analyte's retention time; peak purity analysis | tsijournals.comijptjournal.com |

| LOD/LOQ | Signal-to-noise ratio (S/N) or standard deviation of response and slope | S/N of 3:1 for LOD, 10:1 for LOQ | phmethods.netfudan.edu.cn |

| Robustness | Varying parameters like pH, flow rate, mobile phase composition | System suitability parameters remain within limits; RSD of results < specified value | journalgrid.comresearchgate.net |

Table of Compound Names

| Chemical Formula | Common Name |

| This compound | Aztreonam |

| CH3CN | Acetonitrile |

| HCOOH | Formic Acid |

| CH3OH | Methanol |

Computational and Theoretical Chemical Studies of C9h13n3o5s2

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of C9H13N3O5S2

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like Alahopcin. researchgate.netusda.gov These calculations provide a fundamental understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.

Research efforts have focused on determining key quantum chemical parameters. For instance, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily able to engage in chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is another vital technique. It illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For Alahopcin, the MEP would highlight the reactive centers, such as the carbonyl groups and the hydroxamic acid moiety, which are known to be important for its biological activity, including the chelation of metal ions. researchgate.net Studies on related compounds have successfully used quantum polarized ligand docking (QPLD), which incorporates quantum chemical charge calculations, to improve the accuracy of binding predictions to target enzymes. nih.gov This method, which can employ the B3LYP density functional, has shown superior performance over simpler rigid-receptor docking models. nih.gov

Table 6.1.1: Representative Quantum Chemical Parameters for Alahopcin (Illustrative) Note: The following values are illustrative and would be derived from specific DFT calculations (e.g., using B3LYP/6-31G basis sets).*

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -9.5 eV | Indicates the energy of the outermost electron orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.2 eV | Indicates the energy of the lowest unoccupied orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~ 8.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~ 5.2 Debye | A significant dipole moment indicates a polar molecule, influencing its solubility and ability to form electrostatic interactions. |

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions of this compound

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. biorxiv.orgnih.gov For Alahopcin, MD simulations provide critical insights into its conformational flexibility, stability, and interactions with its environment, particularly in aqueous solutions where it exists in tautomeric forms. nih.gov

MD studies can map the conformational landscape of Alahopcin, identifying the most stable three-dimensional structures and the energy barriers between them. The dipeptide nature of Alahopcin allows for considerable flexibility, and simulations can reveal how intramolecular hydrogen bonds and steric effects govern its preferred shapes. asm.org These simulations are crucial for understanding how Alahopcin fits into the active site of its target enzymes, such as prolyl hydroxylases. nih.gov

Furthermore, MD simulations explicitly model the interactions between Alahopcin and solvent molecules (typically water). These simulations can detail the hydrogen bonding network between Alahopcin's polar groups (like the carbonyl, hydroxyl, and amine functions) and surrounding water. The solvent-accessible surface area (SASA) can be calculated to quantify the exposure of different parts of the molecule to the solvent, which is critical for its pharmacokinetic properties and its ability to approach and bind to biological targets. uconn.edu

Table 6.2.1: Key Intermolecular Interactions of Alahopcin with Water from MD Simulations (Illustrative)

| Alahopcin Group | Interaction Type | Average H-Bond Distance (Å) | Significance |

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | ~ 1.9 | Strong interaction with water, contributing to solubility. |

| Hydroxamic Acid (C(=O)NO) | H-Bond Donor & Acceptor | ~ 1.8 - 2.1 | Key site for solvation and metal ion chelation. |

| Amine Group (NH2) | Hydrogen Bond Donor | ~ 2.0 | Contributes to the molecule's polar character. |

| Carboxyl Group (COOH) | H-Bond Donor & Acceptor | ~ 1.8 | Important for solubility and ionic interactions. |

In Silico Prediction of Potential Chemical Transformation Pathways of this compound

In silico tools are increasingly used to predict the metabolic fate and potential chemical degradation of compounds like Alahopcin. researchgate.netmdpi.com These computational methods can forecast how a molecule might be transformed by metabolic enzymes or environmental factors, providing insights into its stability, potential metabolites, and pathways of breakdown.

For Alahopcin, predictive models can identify likely sites of metabolic attack. Common transformation pathways for peptide-like molecules include hydrolysis of the peptide bond, catalyzed by proteases. The hydroxamic acid group could also be subject to reduction or hydrolysis. The terminal aldehyde group, present in its open-chain tautomer, is a reactive site susceptible to oxidation to a carboxylic acid or reduction to an alcohol. nih.gov

Software platforms that model metabolic pathways can predict the structures of potential metabolites. google.comgoogle.com These predictions are based on databases of known biotransformation reactions. For example, a predicted transformation for Alahopcin is the cleavage of the L-alanyl group, resulting in its core structure, Dealanylalahopcin, which is also a known natural product and inhibitor of certain enzymes. nih.govresearchgate.net

Table 6.3.1: Predicted Chemical/Metabolic Transformations of Alahopcin

| Transformation Pathway | Predicted Metabolite(s) | Enzymatic/Chemical Process |

| Peptide Bond Hydrolysis | Dealanylalahopcin and L-alanine | Peptidases/Amide hydrolases |

| Aldehyde Oxidation | Alahopcin-carboxylic acid derivative | Aldehyde dehydrogenases |

| Hydroxamic Acid Reduction | Amide derivative | Reductases |

| Decarboxylation | Decarboxylated Alahopcin | Decarboxylases |

Cheminformatics Approaches for the Design and Virtual Screening of this compound Derivatives

Cheminformatics combines computational techniques to analyze and model structure-activity relationships, aiding in the design of new molecules with improved properties. researchgate.net For Alahopcin, these approaches are valuable for designing novel analogs with enhanced antibacterial activity or improved selectivity for specific enzyme targets. nih.govresearchgate.net

Virtual Screening: One key technique is virtual screening, where large digital libraries of compounds are computationally docked into the active site of a target protein. lifechemicals.com For Alahopcin, which inhibits enzymes like prolyl hydroxylases, a 3D model of the target's binding pocket would be used to screen for derivatives that fit better or form stronger interactions. nih.gov This process can prioritize a smaller, more manageable number of candidate molecules for synthesis and experimental testing. nih.gov

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. For Alahopcin, the pharmacophore would likely include the metal-chelating hydroxamic acid, hydrogen bond donors/acceptors, and specific hydrophobic features. researchgate.net This model can then be used to search for other molecules that share the same pharmacophoric features, even if their underlying chemical scaffolds are different.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical properties of a series of compounds and their biological activity. researchgate.net By synthesizing and testing a set of Alahopcin analogs, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives based on calculated descriptors like electronic properties, size, and hydrophobicity. This allows for the rational design of more potent compounds.

Table 6.4.1: Cheminformatics-Guided Design of Alahopcin Derivatives (Hypothetical Examples)

| Modification Site | Proposed Change | Rationale (from Cheminformatics) | Desired Outcome |

| L-Alanine Moiety | Replace with other amino acids (e.g., Valine, Leucine) | Explore steric and hydrophobic limits of the binding pocket (from docking). | Enhance binding affinity or selectivity. |

| Side Chain | Modify the length or functional groups | Optimize interactions with sub-pockets in the enzyme active site (from pharmacophore modeling). | Improve potency. |

| Hydroxamic Acid | Replace with other metal-chelating groups (e.g., N-hydroxythiazoles) | Identify groups with stronger or more selective metal-binding properties (from quantum calculations). researchgate.net | Increase inhibitory activity. |

| Core Scaffold | Constrain conformation with cyclization | Reduce conformational flexibility to favor the bioactive shape, lowering the entropic penalty of binding (from MD simulations). | Enhance binding affinity. |

Derivatives and Analogues of C9h13n3o5s2: Synthesis and Structure Reactivity/interaction Insights

Rational Design and Synthesis of Chemically Modified Analogues of C9H13N3O5S2

The rational design of analogues based on a lead compound is a foundational strategy in medicinal chemistry and materials science. nih.gov This process involves the deliberate and strategic modification of a molecule to enhance desired properties or to understand the role of its different functional components. nih.gov For a core structure like this compound, which contains an N-acetylated cysteine moiety, a thioether linkage, and a vinyl group bearing both a cyano and a methoxycarbonyl group, design strategies can target several key regions for modification.

Synthetic efforts are typically directed at varying key functional elements of the molecule. minia.edu.eg The synthesis of new analogues can be achieved through various established chemical reactions. For instance, the ester group can be diversified by transesterification or by hydrolysis followed by re-esterification with different alcohols. The N-acetyl group can be replaced with other acyl groups or alkyl chains. The core cysteine scaffold itself could be substituted with other amino acids to probe the importance of the backbone structure.

A common approach involves utilizing a key intermediate that allows for the attachment of diverse functional groups. nih.gov For the this compound scaffold, synthetic pathways could involve the reaction of N-acetylcysteine with a variety of electrophilic Michael acceptors to generate a library of analogues with different substituents on the vinyl group. journalcsij.commdpi.com

Table 1: Potential Synthetic Modifications for Analogues of the this compound Core Structure

| Target Site | Original Group (in this compound) | Potential Modifications | Synthetic Rationale |

| N-Acyl Group | Acetyl (-COCH3) | Propionyl, Butyryl, Benzoyl | To explore the impact of lipophilicity and steric bulk on molecular interactions. |

| Ester Group | Methyl Ester (-COOCH3) | Ethyl, Propyl, Isopropyl, Benzyl Esters | To alter steric hindrance and hydrophobic interactions at a potential binding site. |

| Cyano Group | Nitrile (-CN) | Carboxamide, Tetrazole, Carboxylic Acid | To modify electronic properties and hydrogen bonding capacity. |

| Thioether Linkage | Sulfide (-S-) | Sulfoxide (-SO-), Sulfone (-SO2-) | To investigate the influence of the sulfur oxidation state on geometry and electronic distribution. |

Investigation of Structural Modifications on Molecular Recognition and Binding Properties of this compound Analogues

Molecular recognition describes the specific, noncovalent interaction between two or more molecules. wikipedia.org These interactions, which include hydrogen bonding, van der Waals forces, hydrophobic effects, and π-π interactions, are central to how a molecule binds to a biological receptor or another molecule. wikipedia.orgnih.gov Studying the analogues of a core structure provides a map of these interactions, forming the basis of a structure-activity relationship (SAR). researchgate.net

The modification of each functional group on the this compound core can significantly impact its binding profile. For example, converting the methyl ester to a larger alkyl ester could enhance van der Waals interactions within a hydrophobic binding pocket. nih.gov However, if the pocket is sterically constrained, this modification could also lead to a loss of affinity. Similarly, replacing the cyano group—a potent hydrogen bond acceptor—with a non-polar group could eliminate a critical interaction point, thereby reducing binding affinity. derpharmachemica.com

The goal of such investigations is to identify which functional groups are crucial for activity and which can be modified to fine-tune properties like selectivity and binding strength. minia.edu.egnih.gov Techniques such as Nuclear Magnetic Resonance (NMR) and computational docking are often employed to characterize these binding events at an atomic level, revealing the specific orientation (conformation) of the ligand within the binding site and the key intermolecular contacts. derpharmachemica.comcsic.es Inducing a "charge and geometry complementarity" between the analogue and its target is a key strategy for achieving high specificity. nih.gov

Table 2: Predicted Impact of Structural Modifications on Molecular Recognition

| Structural Modification | Original Functional Group | Modified Functional Group | Predicted Effect on Binding Properties |

| Increased Lipophilicity | Acetyl (-COCH3) | Benzoyl (-COC6H5) | May enhance binding in hydrophobic pockets; could introduce steric clashes. |

| Altered H-Bonding | Nitrile (-CN) | Carboxamide (-CONH2) | Introduces hydrogen bond donating capacity, potentially forming new, stabilizing interactions with a receptor. |

| Modified Geometry | Thioether (-S-) | Sulfone (-SO2-) | Changes the angle and electronic nature of the linkage, potentially altering the overall conformation and fit of the molecule in a binding site. |

| Chirality Inversion | (R)-cysteine core | (S)-cysteine core | Could completely disrupt binding if the stereochemistry is critical for proper orientation, a common feature in enantioselective molecular recognition. rsc.org |

Systematic Exploration of Substituent Effects on the Chemical Reactivity and Stability of this compound Core Structure

The chemical reactivity and stability of an organic molecule are profoundly influenced by its substituents. fiveable.me These substituent effects are generally categorized into two types: inductive effects and resonance effects. Inductive effects are transmitted through sigma (σ) bonds and are related to the electronegativity of the atoms, while resonance effects involve the delocalization of pi (π) electrons across a conjugated system. stpeters.co.in

Substituents are often classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). lumenlearning.com EDGs, such as alkyl (-CH3) or alkoxy (-OCH3) groups, increase electron density and can activate a molecule towards electrophilic attack. stpeters.co.in Conversely, EWGs, like nitro (-NO2) or cyano (-CN) groups, decrease electron density, often deactivating the molecule towards electrophiles but potentially increasing its susceptibility to nucleophilic attack. openstax.org

In the this compound core structure, the cyano and methoxycarbonyl groups are strong EWGs. Their presence on the vinyl group makes the β-carbon highly electrophilic and susceptible to nucleophilic addition reactions. Systematically replacing these groups with others of varying electronic character would directly modulate this reactivity. For instance, replacing the cyano group with a less electron-withdrawing group would decrease the electrophilicity of the vinyl system, likely increasing its chemical stability towards nucleophiles. The stability of the molecule can also be affected by steric hindrance, where bulky substituents can physically block a reactive site from attack. fiveable.mersc.org

Table 3: Influence of Representative Substituents on the Electronic Properties and Reactivity of a Core Structure

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect | Potential Impact on Reactivity of an Adjacent Group |

| -NO2 (Nitro) | Strong Withdrawing | Strong Withdrawing | Strong Electron-Withdrawing | Deactivates aromatic rings to EAS; increases acidity of nearby protons. openstax.org |

| -CN (Cyano) | Strong Withdrawing | Weak Withdrawing | Strong Electron-Withdrawing | Increases electrophilicity of adjacent carbons. rsc.org |

| -Cl (Chloro) | Strong Withdrawing | Weak Donating | Weak Electron-Withdrawing (Deactivating) | Weakly deactivates aromatic rings but directs ortho/para in EAS. stpeters.co.in |

| -OH (Hydroxyl) | Strong Withdrawing | Strong Donating | Strong Electron-Donating (Activating) | Activates aromatic rings to EAS; can act as a nucleophile or acidic proton source. openstax.org |

| -CH3 (Methyl) | Weak Donating | N/A | Weak Electron-Donating (Activating) | Weakly activates aromatic rings; stabilizes adjacent carbocations. stpeters.co.in |

Chemical Reactivity and Degradation Pathways of C9h13n3o5s2

Photostability and Mechanistic Studies of Photodegradation of C9H13N3O5S2

Aztreonam is known to be sensitive to light. fishersci.nl Exposure to ultraviolet (UV) radiation can lead to the degradation of the molecule. The primary mechanism of photodegradation involves the photoisomerization of the aminothiazolyl oxime side chain. nih.govresearchgate.net

A key photodegradation product of Aztreonam when exposed to UV light is its anti-isomer. nih.govscispace.com This isomerization from the syn-isomer (the active form) to the anti-isomer results in a loss of microbiological activity. This reaction is similar to that observed in other cephalosporins containing an alkoxyimino group. nih.gov Studies have shown that photolytic degradation can be significant, with one study reporting a 13.01% degradation of Aztreonam upon exposure to photolytic conditions. phmethods.net

Table 1: Summary of Photodegradation Findings for Aztreonam

| Condition | Major Degradation Product | Mechanism | Observed Degradation (%) | Reference |

|---|---|---|---|---|

| UV Irradiation | anti-isomer | Photoisomerization | 13.01% | nih.govphmethods.net |

To mitigate photodegradation, it is recommended to protect Aztreonam from light during storage and handling. fishersci.nltga.gov.au

Hydrolytic Stability and Identification of Hydrolysis Products of this compound

The stability of Aztreonam in aqueous solutions is pH-dependent. Aqueous solutions are most stable in the pH range of 4.5 to 7.5. drugs.compfizer.compfizermedicalinformation.comfresenius-kabi.us The primary pathway for hydrolytic degradation is the cleavage of the β-lactam ring. fresenius-kabi.usfda.gov

Under acidic and alkaline conditions, Aztreonam undergoes hydrolysis. In acidic conditions (e.g., 0.1 M HCl), degradation occurs, with one study showing a 9.21% loss after 6 hours. phmethods.net Alkaline conditions (e.g., 0.1 M NaOH) lead to more rapid degradation, with a 12.83% loss observed after 4 hours. phmethods.net

The main hydrolysis product is a microbiologically inactive compound formed by the opening of the β-lactam ring. fresenius-kabi.usfda.gov This product has been identified in both urine and feces, indicating it is a metabolite formed in vivo. fresenius-kabi.usfda.gov While Aztreonam itself is stable in pH 7 buffer, certain conjugates of the drug have shown significant hydrolysis, with up to 75% degradation in 24 hours, forming a product with a mass corresponding to the parent compound plus a water molecule (MW + 18), consistent with β-lactam ring opening. nih.gov

Table 2: Hydrolytic Degradation of Aztreonam under Stress Conditions

| Condition | Time | Degradation (%) | Primary Degradation Product | Reference |

|---|---|---|---|---|

| Acid (0.1 M HCl) | 6 hours | 9.21% | Open β-lactam ring product | phmethods.net |

| Alkaline (0.1 M NaOH) | 4 hours | 12.83% | phmethods.net |

Oxidative Degradation Pathways and Strategies for Chemical Stabilization of this compound

Aztreonam is susceptible to oxidative degradation. researchgate.net Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), can cause significant degradation of the molecule. phmethods.net In one forced degradation study, treatment with 3% H₂O₂ for 15 minutes at room temperature resulted in an 18.02% degradation of Aztreonam. phmethods.netresearchgate.net

The exact structures of the oxidative degradation products are complex and not fully elucidated in all studies, but they result from the modification of the core molecular structure. researchgate.net Strong oxidizing agents are listed as materials to be avoided when handling Aztreonam. fishersci.nldcfinechemicals.com

Strategies for chemical stabilization against oxidative degradation primarily involve preventing exposure to oxidizing agents. dcfinechemicals.com This includes using high-purity excipients in formulations, as some excipients can contain peroxides that may initiate degradation. mdpi.com Packaging under an inert gas like nitrogen can also help prevent oxidation. tga.gov.au

Table 3: Oxidative Degradation of Aztreonam

| Condition | Time | Degradation (%) | Reference |

|---|---|---|---|

| 3% Hydrogen Peroxide | 15 minutes | 18.02% | phmethods.net |

Thermal Stability and Characterization of Decomposition Products of this compound

Aztreonam in its solid, lyophilized form is relatively stable, though it should be protected from excess heat. fishersci.nl However, in solution, its stability is more limited and temperature-dependent. globalrph.com Forced degradation studies involving heat have shown that Aztreonam degrades under thermal stress. One study reported a 7.5% degradation when the drug was exposed to heat at 60°C for 5 hours. phmethods.net

Thermal decomposition at high temperatures can lead to the release of irritating gases and vapors. fishersci.nl The hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides. fishersci.nlcaymanchem.com The material is considered stable under normal ambient and anticipated storage and handling conditions. chemos.de Reconstituted solutions have defined stability periods, for instance, solutions for IV infusion (not exceeding 2% w/v) are stable for up to 48 hours at room temperature or for 7 days if refrigerated. pfizer.comglobalrph.com

Table 4: Thermal Degradation of Aztreonam

| Condition | Time | Degradation (%) | Decomposition Products | Reference |

|---|---|---|---|---|

| Heat (60°C) | 5 hours | 7.5% | Carbon oxides, Nitrogen oxides, Sulfur oxides | fishersci.nlphmethods.netcaymanchem.com |

Q & A

Basic: What are the foundational methods for synthesizing and characterizing C₉H₁₃N₃O₅S₂?

Answer:

The synthesis of C₉H₁₃N₃O₅S₂ requires precise stoichiometric control and reaction optimization. Common methods include nucleophilic substitution or condensation reactions, with sulfur-containing precursors (e.g., thiols or sulfonates) reacting with nitrogen-rich intermediates. Characterization should include 1H/13C NMR , IR spectroscopy , mass spectrometry (MS) , and elemental analysis to confirm molecular structure and purity . For reproducibility, experimental sections must detail reagent sources, reaction conditions (temperature, solvent, catalysts), and purification steps (e.g., column chromatography, recrystallization) .

Basic: How should researchers validate the identity of C₉H₁₃N₃O₅S₂ when working with known or novel derivatives?

Answer:

For known compounds , cross-reference spectral data (NMR, MS) with published literature and provide explicit citations to prior syntheses . For novel derivatives , full spectroscopic characterization is mandatory:

- 1H/13C NMR : Assign all peaks with integration values and coupling constants.

- High-resolution MS (HRMS) : Confirm molecular formula within 5 ppm accuracy.

- Elemental analysis : Report %C, %H, %N, %S with ≤0.4% deviation from theoretical values.

Include raw spectral data in supplementary materials to enable peer validation .

Advanced: How can researchers design experiments to resolve contradictions in reported bioactivity data for C₉H₁₃N₃O₅S₂ derivatives?

Answer:

Contradictions in bioactivity (e.g., conflicting IC₅₀ values) often arise from methodological variability. To address this:

- Standardize assays : Use identical cell lines, incubation times, and positive/negative controls across studies .

- Control batch variability : Source compounds from ≥2 independent syntheses and confirm purity via HPLC (>95%) .

- Apply TRIZ contradiction analysis : Systematically map technical contradictions (e.g., potency vs. solubility) and prioritize solutions using trade-off matrices .

Publish raw datasets and statistical analyses (e.g., ANOVA with post-hoc tests) to support conclusions .

Advanced: What strategies optimize the synthesis of C₉H₁₃N₃O₅S₂ for high-throughput screening?

Answer:

High-throughput synthesis demands scalability and reproducibility:

- Automate reaction setup : Use liquid handlers for precise reagent dispensing.

- Parallelize conditions : Screen solvent/base combinations (e.g., DMF/K₂CO₃ vs. DMSO/Et₃N) in microtiter plates .

- In-line analytics : Integrate LC-MS for real-time reaction monitoring.

- Quality-by-Design (QbD) : Apply factorial design (e.g., 2^k experiments) to identify critical process parameters (CPPs) affecting yield/purity .

Document failed experiments to guide iterative optimization .

Basic: How should researchers conduct a literature review to identify gaps in C₉H₁₃N₃O₅S₂ research?

Answer:

- Database selection : Use SciFinder, Reaxys, and PubMed for comprehensive coverage .

- Search terms : Combine molecular formula, IUPAC name, and functional groups (e.g., "sulfonamide derivatives").

- Critical appraisal : Filter studies by characterization rigor (e.g., spectral data availability) and bioassay relevance.

- Gap analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unanswered questions .

Advanced: What frameworks guide the analysis of contradictory physicochemical properties in C₉H₁₃N₃O₅S₂ (e.g., solubility vs. stability)?

Answer:

- Principal contradiction analysis : Identify the dominant factor (e.g., pH-dependent solubility) limiting functionality .

- Multivariate regression : Model property relationships (e.g., logP vs. thermal stability) using software like JMP or R.

- Co-crystallization : Explore salt/cocrystal forms to enhance solubility without compromising stability .

Publish phase diagrams and stability data (TGA/DSC) to contextualize findings .

Basic: What ethical and reproducibility standards apply to publishing C₉H₁₃N₃O₅S₂ research?

Answer:

- Data transparency : Deposit spectral data in public repositories (e.g., Figshare) with DOI links .

- Reagent documentation : Report vendor names, catalog numbers, and purity grades for all chemicals .

- Ethical compliance : Disclose animal/human study approvals (IRB/IACUC numbers) and conflicts of interest .

Advanced: How can multi-omics approaches resolve mechanistic ambiguities in C₉H₁₃N₃O₅S₂’s mode of action?

Answer:

- Proteomics : Use SILAC or TMT labeling to identify target proteins.

- Metabolomics : Apply LC-HRMS to track metabolic pathway perturbations.

- Network pharmacology : Integrate omics data via STRING or Cytoscape to map interaction networks.

Validate hypotheses with CRISPR knockouts or molecular docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.